2-Nitro-1-(2-nitrophenyl)ethanol
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Overview
Description
“2-Nitro-1-(2-nitrophenyl)ethanol” is a compound that falls under the category of nitroalcohols . Nitroalcohols are more acidic than phenol itself . It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of 2-nitro-1-(2-nitrophenyl)ethanol involves a sustainable, green, and efficient process. This process includes the reaction of different substituted aromatic aldehydes with nitroalkane by stirring at ambient temperature . The use of Calcined Eggshell (CES) as a natural catalyst and simple workup are expected to contribute to the development of an environmentally benign synthetic method for the Henry (nitroaldol) reaction .Molecular Structure Analysis
The molecular formula of 2-Nitro-1-(2-nitrophenyl)ethanol is C8H8N2O5 . Its average mass is 212.160 Da and its monoisotopic mass is 212.043320 Da .Chemical Reactions Analysis
The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium. Reaction via hydrated nitroso compounds formed by proton transfer prevails in aprotic solvents and in aqueous acid and base . In water, pH 3–8, the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates, predominates .Physical And Chemical Properties Analysis
2-Nitro-1-(2-nitrophenyl)ethanol is a dark brown liquid . It is insoluble in water . It is a nitrated alcohol . Flammable and/or toxic gases are generated by the combination of alcohols with alkali metals, nitrides, and strong reducing agents . They react with oxoacids and carboxylic acids to form esters plus water .Scientific Research Applications
Nitroalcohol Synthesis
2-Nitro-1-(2-nitrophenyl)ethanol is used in the synthesis of 2-nitro alcohol derivatives from different substituted aromatic aldehydes with nitroalkane . This process is sustainable, green, and efficient, and it’s carried out at ambient temperature with high product yield .
Henry (Nitroaldol) Reaction
The compound plays a significant role in the Henry reaction, a powerful carbon–carbon bond-forming reaction that synthesizes 2-nitro alcohols by reacting nitroalkane and an aromatic compound . This reaction is crucial in medicinal chemistry as it provides precursors to a variety of organic compounds .
Synthesis of Pharmacologically Important Molecules
2-Nitro-1-(2-nitrophenyl)ethanol is used in the synthesis of pharmacologically important molecules such as the anti-HIV drug amprenavir, α-hydroxy-β-amino acids, hepatotoxin 7-epicylindrospermopsin, taxotere side-chain and (–)bestatin, the β-receptor agonists (–)denopamine and (–)arbutamine, the β-blocker (S)-propanolol, and antibiotics such as chloroamphenicol, ephedrine, nor-ephedrine and anthracycline .
Synthesis of Nitroalkenes
2-Nitroalcohols formed from aryl aldehydes, such as 2-Nitro-1-(2-nitrophenyl)ethanol, have a tendency to eliminate water to form nitroalkenes . These nitroalkenes readily polymerize .
Redox Annulation of 2-Nitroarylethanols
A photoexcited nitro-induced strategy for switchable annulations of 2-nitroarylethanols was developed to construct N-heterocycles including indoles, N-hydroxyl oxindoles and N–H oxindoles . This metal- and photocatalyst-free reaction proceeds through intramolecular redox C–N coupling of branched hydroxyalkyl and nitro units .
Synthesis of Indoles and Oxindoles
2-Nitro-1-(2-nitrophenyl)ethanol is used in the synthesis of indoles and oxindoles, which are privileged skeletons in synthetic chemistry . These compounds are ubiquitous in various biologically active and pharmaceutical substances .
Mechanism of Action
Target of Action
The primary target of 2-Nitro-1-(2-nitrophenyl)ethanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules that regulate various cellular processes.
Mode of Action
2-Nitro-1-(2-nitrophenyl)ethanol interacts with its target, PqsD, by inhibiting its function . This compound has been shown to display anti-biofilm activity and a tight-binding mode of action . It is also known to undergo photochemical reactions upon irradiation, forming 2-nitroso benzaldehyde or 2-nitroso acetophenone .
Biochemical Pathways
The inhibition of PqsD by 2-Nitro-1-(2-nitrophenyl)ethanol affects the production of signal molecules in Pseudomonas aeruginosa, thereby disrupting cell-to-cell communication . This disruption can lead to changes in gene expression and affect various downstream effects, such as virulence factor regulation and biofilm formation .
Result of Action
The inhibition of PqsD by 2-Nitro-1-(2-nitrophenyl)ethanol results in the disruption of cell-to-cell communication in Pseudomonas aeruginosa . This can lead to a decrease in the production of virulence factors and a reduction in biofilm formation . These changes at the molecular and cellular levels can potentially reduce the pathogenicity of the bacteria.
Action Environment
The action of 2-Nitro-1-(2-nitrophenyl)ethanol can be influenced by various environmental factors. For instance, the compound’s photochemical reactions are known to depend on the solvent used . Additionally, the compound’s efficacy as a PqsD inhibitor may be affected by factors such as pH and temperature
Safety and Hazards
2-Nitro-1-(2-nitrophenyl)ethanol is harmful if swallowed or inhaled . It causes skin and eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray . It is also recommended to avoid contact with skin, eyes, or clothing . It is advised to use personal protective equipment and ensure adequate ventilation . In case of ingestion or inhalation, it is advised to seek medical help .
properties
IUPAC Name |
2-nitro-1-(2-nitrophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c11-8(5-9(12)13)6-3-1-2-4-7(6)10(14)15/h1-4,8,11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBINJEMMNGAHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(2-nitrophenyl)ethanol |
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